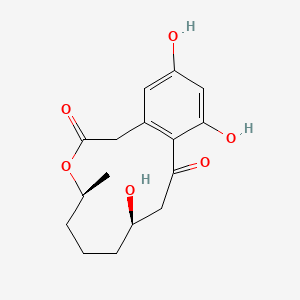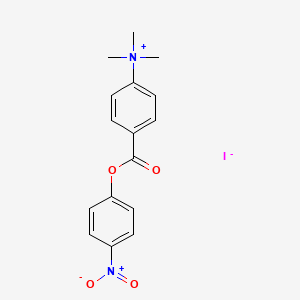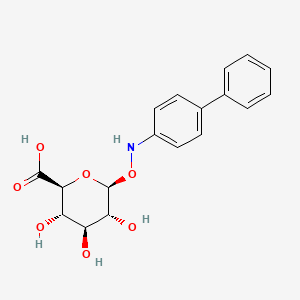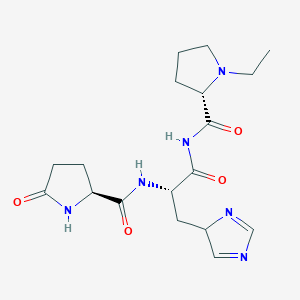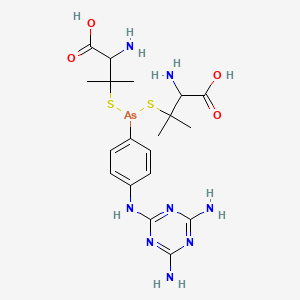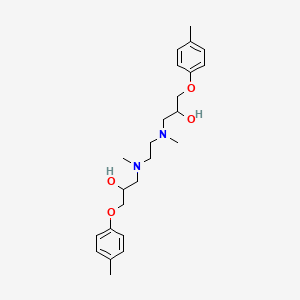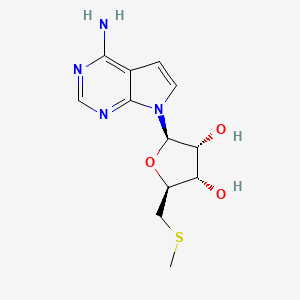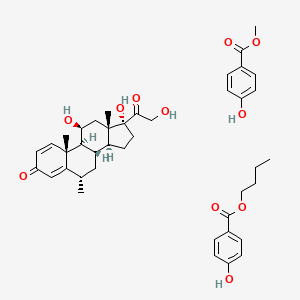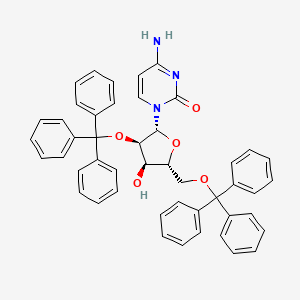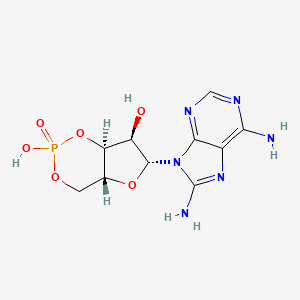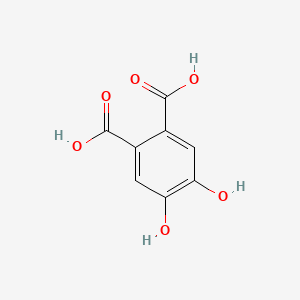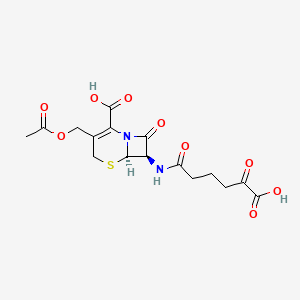
(7R)-7-(5-Carboxy-5-oxopentanoyl)aminocephalosporinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7R)-7-(5-Carboxy-5-oxopentanoyl)aminocephalosporinate belongs to the class of organic compounds known as cephalosporin 3'-esters. These are cephalosporins that are esterified at the 3'-position (7R)-7-(5-Carboxy-5-oxopentanoyl)aminocephalosporinate is considered to be a practically insoluble (in water) and relatively neutral molecule.
(7R)-7-(5-carboxy-5-oxopentanamido)cephalosporanic acid is a cephalosporin having an acetoxy group at the 3-position and a 5-carboxy-5-oxopentanamido group at the 7-position. It is a conjugate acid of a (7R)-7-(5-carboxy-5-oxopentanamido)cephalosporanate(2-).
Wissenschaftliche Forschungsanwendungen
Biocatalytic Production
7-Aminocephalosporanic acid (7-ACA), closely related to (7R)-7-(5-Carboxy-5-oxopentanoyl)aminocephalosporinate, is a significant intermediate in producing semisynthetic cephalosporins. Traditionally, it's prepared from cephalosporin C using chemical reactions requiring highly reactive chemicals, low temperatures, and strict environmental controls. Efforts to replace this with a biocatalytic process, such as a 3-step/2-enzyme process involving enzymatic deamination, chemical decarboxylation, and enzymatic hydrolysis, are being explored for economic and environmental benefits (Tischer et al., 1992).
Antimicrobial Synthesis
Derivatives of 7-aminocephalosporanic acid have been synthesized, demonstrating moderate activities against various microorganisms. These derivatives, such as arylidinimino-1,3,4-thiadiazole-thio/dithio-acetamido cephalosporanic acids, exhibit unique antimicrobial properties due to their sulfide or disulfide bonds in the acyl side chain (Alwan, 2012).
Novel Antibacterial Agents
Studies have explored benzothienyl- and naphthylglycine derivatives of 7-aminodeacetoxycephalosporanic acid. These compounds showed increased activity against common Gram-positive bacteria, with some undergoing preclinical evaluation as potent antibacterial agents (Kukolja et al., 1985).
Cephalosporin Derivatives
The synthesis of specific cephalosporin derivatives, such as benzhydryl(6R,7R)-3-hydroxymethyl-8-oxo-7-salicylideneamino-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, has been achieved using 7-aminocephalosporanic acid. These derivatives are characterized by techniques like IR and 1HNMR, indicating their potential for further pharmaceutical applications (Deng Fu-li, 2007).
Oral Absorption Mechanisms
Research on orally absorbable cephalosporin antibiotics, such as KY-109, has shown that certain prodrugs are designed for improved oral absorption. The mechanism involves the prodrug being transferred into the small intestinal lumen, undergoing enzymatic hydrolysis, and then being absorbed into the bloodstream, demonstrating the potential for more effective oral cephalosporin formulations (Nishimura et al., 1988).
Eigenschaften
Produktname |
(7R)-7-(5-Carboxy-5-oxopentanoyl)aminocephalosporinate |
|---|---|
Molekularformel |
C16H18N2O9S |
Molekulargewicht |
414.4 g/mol |
IUPAC-Name |
(6R,7R)-3-(acetyloxymethyl)-7-[(5-carboxy-5-oxopentanoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H18N2O9S/c1-7(19)27-5-8-6-28-14-11(13(22)18(14)12(8)16(25)26)17-10(21)4-2-3-9(20)15(23)24/h11,14H,2-6H2,1H3,(H,17,21)(H,23,24)(H,25,26)/t11-,14-/m1/s1 |
InChI-Schlüssel |
UKRMDFPJXIVYCZ-BXUZGUMPSA-N |
Isomerische SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCCC(=O)C(=O)O)SC1)C(=O)O |
Kanonische SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(=O)C(=O)O)SC1)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



